Isoguanosine
Overview
Description
Isoguanosine, an isomer of guanosine, is a nucleoside composed of a guanine base attached to a ribose sugar. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and this compound. This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Mechanism of Action
Target of Action
Isoguanosine (isoG), an isomer of guanosine (G), differs from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG . Like G, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Mode of Action
The unique 2-amino and 6-carbonyl groups of isoG can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures . These structures have various applications in ionophore and nanostructure formation .
Biochemical Pathways
It is known that isog and its derivatives play an important role in nucleic acid metabolism . In the presence of Fe(III), Cu(II), Ni(II) and Co(II), isoG was found to be a product of H2O2-treated mammalian chromatin both in vivo and in vitro . This suggests that isoG may be involved in oxidative stress pathways.
Result of Action
IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . It has been found to be more abundant in human cancerous tissue than in normal tissue , suggesting that it may have anti-cancer effects.
Action Environment
The action of isoG can be influenced by various environmental factors. For example, the presence of various cations can influence the self-assembly of isoG into various supramolecular structures . Additionally, the presence of reactive oxygen species (ROS) can result in the formation of isoG in mammalian chromatin
Biochemical Analysis
Biochemical Properties
Like guanosine, isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . The unique 2-amino and 6-carbonyl groups of this compound can act as a hydrogen bond donor and receptor, respectively .
Cellular Effects
This compound has been found to have strong anti-cancer effects against various types of cancer cells, both in vitro and in vivo . It shows especially effectiveness against ascites tumor and malignant solid tumor .
Molecular Mechanism
It is known that the unique structure of this compound allows it to interact with various biomolecules in unique ways .
Metabolic Pathways
This compound and its derivatives play an important role in nucleic acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoguanosine can be synthesized through several methods:
Introduction of Functional Groups: This involves introducing functional groups to existing heterocyclic 9-β-D-ribofuranosylpurine nucleosides.
Exchange of Functional Groups: Guanosine can be used as an initial reactant to build this compound by exchanging the C2 amino and C6 carbonyl groups.
Construction of Nitrogen Heterocycle: Using AICA riboside as a precursor for base synthesis to introduce an oxo group at the C2 position.
Industrial Production Methods: A large-scale synthesis of high-purity this compound involves the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature. This method is simple and convenient for producing this compound and its derivatives .
Chemical Reactions Analysis
Isoguanosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Isoguanosine has a wide range of applications in scientific research:
Chemistry: Used in the formation of supramolecular structures such as tetramers and decamers.
Biology: Plays a role in genetics and the formation of supramolecular gels.
Medicine: Investigated for its potential as an antitumor agent and in cancer treatment.
Comparison with Similar Compounds
Isoguanosine is unique compared to other similar compounds due to the translocation of the C2 carbonyl and C6 amino groups. This minor change leads to significant differences in properties and applications. Similar compounds include:
Guanosine: Differs by the position of the carbonyl and amino groups.
Adenosine: Another nucleoside with different functional groups.
Cytidine: A nucleoside with a different base structure.
This compound’s unique properties make it valuable in various scientific and industrial applications, distinguishing it from other nucleosides.
Properties
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939474 | |
Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-71-9 | |
Record name | Crotonoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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